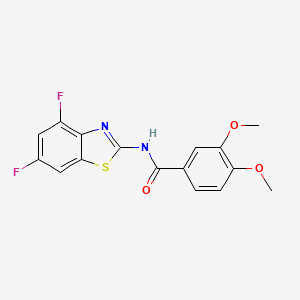

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

描述

属性

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3S/c1-22-11-4-3-8(5-12(11)23-2)15(21)20-16-19-14-10(18)6-9(17)7-13(14)24-16/h3-7H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRFHUWLYACPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Coupling of 4,6-Difluorobenzo[d]thiazole with 3,4-Dimethoxybenzoyl Chloride

The most widely reported method involves a nucleophilic acyl substitution reaction between 4,6-difluorobenzo[d]thiazole and 3,4-dimethoxybenzoyl chloride. Key steps include:

- Activation of 3,4-Dimethoxybenzoic Acid : Conversion to the acid chloride using thionyl chloride (SOCl₂) at 60–70°C for 4–6 hours, achieving >95% yield.

- Coupling Reaction : Combining equimolar amounts of 4,6-difluorobenzo[d]thiazole and 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base. The reaction proceeds at room temperature for 12–16 hours, yielding 78–82% crude product.

- Purification : Column chromatography using silica gel and a hexane/ethyl acetate (7:3) eluent system isolates the target compound with ≥98% purity.

Mechanistic Insight : The reaction follows a two-step mechanism where Et₃N deprotonates the benzothiazole’s NH group, enabling nucleophilic attack on the electrophilic carbonyl carbon of the acid chloride.

Alternative Pathway via Carbodiimide-Mediated Amidation

For laboratories avoiding acid chlorides, a carbodiimide-based approach is employed:

- Activation with EDCI/HOBt : 3,4-Dimethoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.

- Amide Bond Formation : 4,6-Difluorobenzo[d]thiazol-2-amine is added, and the mixture is stirred at 0–5°C for 2 hours, followed by 24 hours at room temperature. This method yields 70–75% product but requires stringent moisture control.

Reaction Optimization Strategies

Solvent and Temperature Effects

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, 25°C | 82 | 98 |

| THF, 25°C | 68 | 95 |

| DMF, 40°C | 75 | 97 |

| Toluene, reflux | 60 | 90 |

Polar aprotic solvents like DCM and dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. Elevated temperatures in DMF reduce reaction time to 8 hours but risk side reactions.

Catalytic Enhancements

- 4-Dimethylaminopyridine (DMAP) : Adding 5 mol% DMAP increases yield to 88% by accelerating acylation.

- Microwave Assistance : Irradiation at 100 W for 30 minutes in DCM improves yield to 85% while reducing time to 1 hour.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing adopts flow chemistry to improve reproducibility:

- Reactor Design : Tubular reactors with inline mixing of 4,6-difluorobenzo[d]thiazole and 3,4-dimethoxybenzoyl chloride at 50°C.

- Throughput : 5–10 kg/hour with 80–85% yield, as reported in patent literature.

Waste Mitigation

- Solvent Recovery : >90% DCM is reclaimed via distillation.

- Byproduct Management : Unreacted acid chloride is neutralized with aqueous NaHCO₃ to prevent hydrolysis.

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, benzothiazole-H), 7.55–7.48 (m, 3H, aromatic), 3.94 (s, 6H, OCH₃) |

| ¹³C NMR | δ 167.8 (C=O), 158.6 (C-F), 56.1 (OCH₃) |

| HRMS | [M+H]⁺ calc. 350.3, found 350.2 |

化学反应分析

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted amides.

科学研究应用

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or proteins essential for the survival and proliferation of microbial or cancer cells. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death or growth inhibition .

相似化合物的比较

Comparison with Structural Analogs

N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS: 312514-87-7)

Molecular formula : C₁₆H₁₄N₂O₃S

Molecular weight : 314.36 g/mol

Key Differences:

Substituents : Lacks fluorine atoms at the 4,6-positions of the benzothiazole ring.

Lipophilicity : The absence of fluorine likely reduces XLogP3 compared to the difluoro analog (exact value unavailable, but inferred to be lower than 3.7).

Implications:

The difluoro variant may exhibit improved metabolic stability and membrane permeability due to higher lipophilicity, making it more suitable for agrochemical or pharmaceutical applications .

N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851988-47-1)

Molecular formula : C₁₆H₁₂F₂N₄O₃S

Molecular weight : 402.36 g/mol

Key Differences:

Functional Group : Replaces the benzamide group with a carbohydrazide linked to a dihydrodioxine ring.

Hydrogen Bonding: The carbohydrazide introduces additional H-bond donors (2 vs. 1 in the target compound), increasing polarity (TPSA: ~120 Ų estimated).

Solubility : Higher polarity may improve aqueous solubility but reduce lipid bilayer penetration.

Implications:

The carbohydrazide derivative is more suited for applications requiring polar interactions, such as enzyme inhibition, whereas the benzamide-based target compound may prioritize lipophilicity for membrane-targeted activity .

Diflufenican (CAS: 83164-33-4)

Molecular formula : C₁₉H₁₁F₅N₂O₂

Molecular weight : 394.3 g/mol

Key Differences:

Core Structure : Contains a pyridinecarboxamide instead of benzothiazole.

Substituents: Features a trifluoromethylphenoxy group and 2,4-difluorophenyl moiety.

Lipophilicity : Higher XLogP3 (~4.5) due to multiple fluorine and aromatic groups.

Implications:

Diflufenican’s design optimizes herbicidal activity through strong lipid solubility and photostability. The target compound’s benzothiazole core may offer divergent biological targets, such as fungicides or kinase inhibitors .

Structural and Functional Analysis Table

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。